6-Chloro-2-(difluoromethoxy)nicotinic acid
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Overview
Description
6-Chloro-2-(difluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C7H4ClF2NO3 and a molecular weight of 223.56 g/mol . It is characterized by the presence of a chloro group at the 6th position and a difluoromethoxy group at the 2nd position on the nicotinic acid ring. This compound is typically a white to pale yellow solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethoxy)nicotinic acid can be achieved through several synthetic routes. One common method involves the chlorination of 2-(difluoromethoxy)nicotinic acid. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere, often at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product . The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of 2-(difluoromethoxy)nicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
6-Chloro-2-(difluoromethoxy)nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethoxy)nicotinic acid involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(trifluoromethoxy)nicotinic acid
- 6-Chloro-2-(methoxy)nicotinic acid
- 6-Bromo-2-(difluoromethoxy)nicotinic acid
Uniqueness
6-Chloro-2-(difluoromethoxy)nicotinic acid is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-(difluoromethoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASDCONMJPIDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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